molecular formula C18H30O B048025 Farnesylacetone CAS No. 1117-52-8

Farnesylacetone

Cat. No. B048025
CAS RN: 1117-52-8
M. Wt: 262.4 g/mol
InChI Key: LTUMRKDLVGQMJU-IUBLYSDUSA-N
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Description

Synthesis Analysis

Farnesylacetone synthesis involves sophisticated chemical processes that yield its unique structure. Notably, the synthesis of farnesol isomers, a closely related compound, from nerylacetone demonstrates the versatility of synthetic approaches through modified Wittig procedures and Horner-Wadsworth-Emmons condensation, providing a foundation for farnesylacetone synthesis (Yu, Kleckley, & Wiemer, 2005).

Molecular Structure Analysis

The molecular structure of farnesylacetone is critical to its biological function and chemical behavior. Its structure has been elucidated through various analytical techniques, showcasing its sesquiterpenic nature which contributes to its biological activities and interactions within biological systems.

Chemical Reactions and Properties

Farnesylacetone participates in several chemical reactions, indicating its reactivity and functional role in biological processes. For example, it has been shown to inhibit vitellogenesis in crustaceans by affecting macromolecular synthesis in the gonads, demonstrating its gonad-specific action that varies with species (Berreur-Bonnenfant & Lawrence, 1984).

Physical Properties Analysis

The physical properties of farnesylacetone, such as solubility, boiling point, and melting point, are essential for understanding its behavior in different environments, including biological systems. These properties influence its method of isolation, purification, and application in research and development.

Chemical Properties Analysis

The chemical properties of farnesylacetone, including its reactivity with other molecules and its stability under various conditions, are crucial for its biological and chemical applications. Its role as a sesquiterpenic hormone in crustacea, for instance, highlights its significant impact on electron transport in isolated rat liver mitochondria, affecting cellular respiration and energy production (Dupont et al., 1989).

Scientific Research Applications

  • Mitochondrial Electron Transport Inhibition : Farnesylacetone inhibits electron transport in isolated rat liver mitochondria, potentially interacting with the respiratory chain at the iron-sulfur centers (Dupont et al., 1989).

  • Impact on Lipid Metabolism : It causes an increase in neutral lipidic droplets in the cytoplasm and alters lipid metabolism in transformed rat fibroblasts, also temporarily increasing membrane fluidity (Rodes et al., 1995).

  • Biological Activity in Crustacean Ovaries : Farnesylacetone shows biological activity by inhibiting the incorporation of 3H-leucine in Crustacean ovaries subcultures (Férézou et al., 1977).

  • Protein Synthesis in Ovaries : It activates protein synthesis in the ovary of the crab Carcinus maenas during summer (Andrieux et al., 1989).

  • Transcription Modification in Crustacean Gonads : Farnesylacetone modifies transcription and only indirectly affects protein synthesis in the gonads of crustaceans (Berreur-Bonnenfant & Lawrence, 1984).

  • Inhibition of Biological Methylations : T,t-farnesylacetone inhibits the methylation of E. coli B tRNA and Calf thymus histones in vitro (Tekitek et al., 1977).

  • Protein Farnesylation in Embryogenesis and Cancer : Protein farnesylation, a process involving farnesylacetone, is essential for early embryogenesis and critical for tumor progression, but not initiation (Sebti, 2005).

  • Vasodilatation Effects : Farnesylacetones from Sargassum siliquastrum show vasodilatation effects, greater selectivity toward L-type Ca(2+) channels, and potent, long-lasting antihypertensive activity in rats (Shin et al., 2013).

  • Effect on Cerebral Blood Flow : They may accelerate cerebral blood flow through dilation of the basilar artery (Park et al., 2008).

  • Marker for Cystophora Species : 9,10-farnesylacetone epoxide may be an intra-specific marker for certain Cystophora species populations (Laird et al., 2010).

Safety And Hazards

Farnesylacetone is used in laboratory chemicals . It is advised against food, drug, pesticide or biocidal product use .

Future Directions

Farnesylacetone and its derivatives are important starting compounds for natural and artificial organic synthesis . It is also present in many essential oils such as citronella, neroli, cyclamen, lemon grass, tuberose, rose, musk, balsam, and tolu . It is used in perfumery to emphasize the odors of sweet, floral perfumes .

properties

IUPAC Name

(5E,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13H,6-8,10,12,14H2,1-5H3/b16-11+,17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUMRKDLVGQMJU-IUBLYSDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061087, DTXSID50883648
Record name 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-
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Record name 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (5E,9E)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless or pale straw-coloured oily liquid; intensely sweet, floral odour
Record name 2,6,10-Trimethyl-2,6,10-pentadecatrien-14-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Solubility

soluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 2,6,10-Trimethyl-2,6,10-pentadecatrien-14-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.885-0.895
Record name 2,6,10-Trimethyl-2,6,10-pentadecatrien-14-one
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Product Name

Farnesylacetone

CAS RN

1117-52-8, 762-29-8
Record name Farnesylacetone
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Record name Farnesylacetone
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Record name Farnesyl acetone, (5E,9E)-
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Record name 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (5E,9E)-
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Record name 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-
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Record name 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-
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Record name 6,10,14-trimethylpentadeca-5,9,13-trien-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
888
Citations
J Berreur-Bonnenfant, F Lawrence - General and comparative …, 1984 - Elsevier
… farnesylacetone on macromolecular synthesis and show that it acts on transcription. Species and organ specificity of farnesylacetone … In order to elucidate if farnesylacetone acts on …
Number of citations: 38 www.sciencedirect.com
G Ryu, SH Park, ES Kim, BW Choi, SY Ryu… - Archives of pharmacal …, 2003 - Springer
Two known farnesylacetone derivatives (1 and 2) were isolated from the Korean brown algaSargassum sagamianum off Jeju Island, Korea. Compounds1 and2 were identified as (5E,…
Number of citations: 64 link.springer.com
JF Rodes, J Berreur‐Bonnenfant… - … : The Journal of the …, 1995 - Wiley Online Library
… Farnesylacetone is a natural terpene extracted from androgenic glands of the crustacean … treated by farnesylacetone, including changes in membrane fluidity. Farnesylacetone strongly …
Number of citations: 19 onlinelibrary.wiley.com
J Dupont, JF Rodes, J Berreur-Bonnenfant, MC Carre… - Biology of the Cell, 1989 - Elsevier
… that micromolar concentrations of farnesylacetone interact with the … , it is shown that farnesylacetone immediately inhibits the … It is proposed that farnesylacetone could interact with …
Number of citations: 2 www.sciencedirect.com
WS Shin, S Oh, SW An, GM Park, D Kwon, J Ham… - Vascular …, 2013 - Elsevier
… We also tested farnesylacetone 311 or 312 to determine their … Farnesylacetone 311 or 312 showed greater selectivity … The ranked order of the potency for farnesylacetone 311 was …
Number of citations: 8 www.sciencedirect.com
K Sato, O Miyamoto, S Inoue, T Kobayashi… - Chemistry …, 1981 - journal.csj.jp
The Wittig reaction of benzyloxyacetone or tetrahydropyranyloxyacetone with 4-pentynylidenetriphenylphosphorane in salt-free conditions followed by removal of the protecting group …
Number of citations: 20 www.journal.csj.jp
T Kusumi, M Ishitsuka, Y Nomura, T Konno… - Chemistry …, 1979 - journal.csj.jp
From the brown alga, Sargassum micracanthum, eight new farnesylacetone derivatives were isolated and their structures were elucidated from spectral and chemical properties.
Number of citations: 25 www.journal.csj.jp
WA Smit, AV Semenovsky, VF Kucherov - Tetrahedron Letters, 1964 - Elsevier
The acid-catalyzed cyclization of l,+ dienee may eerve ae a model for the chemical study of the biogeIletic pathways leading to the fowtion of polyoyclic terpenee from their acyclic …
Number of citations: 7 www.sciencedirect.com
A Tekitek, M Rojas, J Berreur-Bonnenfant… - … des Seances de L' …, 1977 - europepmc.org
t, t-farnesylacetone 1 and hexahydrofarnesylacetone 2 have been previously identified in extracts from the androgenic gland of the male Crab Carcinus maenas. These compounds …
Number of citations: 4 europepmc.org
AG Nigmatov, ÉP Serebryakov - Pharmaceutical Chemistry Journal, 1990 - Springer
C-Alkylation of~-Dicarbonyl Systems and Other CH-Acids. The malonic synthesis (scheme i) is the most widely used method of preparation of polyprenylacetic acids of formula I and …
Number of citations: 1 link.springer.com

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